molecular formula C20H35NO2 B601847 Fingolimod Methyl Impurity CAS No. 162361-47-9

Fingolimod Methyl Impurity

カタログ番号: B601847
CAS番号: 162361-47-9
分子量: 321.51
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The preparation of Fingolimod Methyl Impurity involves a multi-step synthetic route starting from m-bromophenylethyl alcohol . The process includes four main steps:

    Initial Reaction: m-bromophenylethyl alcohol undergoes a reaction to form an intermediate compound.

    Intermediate Transformation: The intermediate compound is further reacted under specific conditions to form another intermediate.

    Formation of this compound: The final intermediate undergoes a reaction to form this compound.

    Purification: The impurity is purified to achieve a purity level of more than 98%.

化学反応の分析

Fingolimod Methyl Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .

科学的研究の応用

Chemical Characterization and Synthesis

Fingolimod methyl impurity, along with other related impurities, is generated during the synthesis of fingolimod. The characterization of these impurities is essential for ensuring the quality and safety of the final pharmaceutical product. The synthesis typically involves several chemical processes that can lead to various impurities, including N,N-dimethyl and N-methyl derivatives, which have been identified through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Quality Control and Stability Testing

This compound plays a vital role in the quality control processes of fingolimod formulations. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify these impurities to ensure they remain within acceptable limits as per International Conference on Harmonisation (ICH) guidelines. For instance, a stability-indicating HPLC method was developed to assess the degradation products of fingolimod hydrochloride, demonstrating the specificity and reliability of the method in detecting related substances .

Clinical Efficacy Studies

Research has shown that fingolimod, despite the presence of impurities like this compound, maintains its therapeutic efficacy in treating multiple sclerosis. A systematic review highlighted that patients receiving fingolimod experienced improved clinical outcomes compared to pre-treatment periods . The presence of impurities can influence pharmacokinetics and pharmacodynamics; thus, understanding their behavior is essential for optimizing treatment regimens.

Case Studies

  • Efficacy in Real-World Settings : A retrospective study analyzed fingolimod's effectiveness in patients with relapsing-remitting multiple sclerosis, indicating a significant reduction in relapse rates and improved quality of life metrics despite the presence of impurities .
  • Safety Profile : Another study emphasized the importance of long-term safety data from post-marketing surveillance to evaluate the risk-benefit ratio of fingolimod treatment, considering both the active compound and its impurities .

Regulatory Considerations

Regulatory agencies require comprehensive data on impurities like this compound during drug approval processes. The characterization and quantification of these impurities are critical for ensuring patient safety. The guidelines stipulate that any impurity present at levels greater than 0.10% must be thoroughly studied throughout the drug development process .

Table 2: Regulatory Guidelines for Impurities

Guideline SourceKey Requirement
ICH Q3AIdentification and characterization of impurities
FDA GuidanceStability testing for related substances
EMA GuidelinesRisk assessment for impurities

作用機序

The mechanism of action of Fingolimod Methyl Impurity is not well-studied, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is known that impurities can affect the overall efficacy and safety of the drug product. The molecular targets and pathways involved in the action of this compound are not well-defined .

類似化合物との比較

Fingolimod Methyl Impurity can be compared with other similar impurities observed during the synthesis of Fingolimod, such as:

These impurities are formed through similar synthetic routes and have comparable chemical properties. this compound is unique in its specific formation pathway and the conditions required for its synthesis .

生物活性

Fingolimod, an immunomodulatory drug approved for the treatment of multiple sclerosis (MS), has garnered attention not only for its therapeutic effects but also for its impurities, particularly Fingolimod Methyl Impurity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Overview of Fingolimod and Its Metabolites

Fingolimod is a sphingosine-1-phosphate receptor (S1PR) modulator that primarily acts by sequestering lymphocytes in lymph nodes, thus reducing their availability in circulation and the central nervous system (CNS) . The active metabolite, fingolimod-phosphate, exerts various pharmacological effects through its interaction with S1PRs, influencing immune responses and vascular integrity .

Key Metabolites

  • Fingolimod : Parent compound with immunomodulatory effects.
  • Fingolimod-phosphate : Active metabolite that interacts with S1PRs.
  • Inactive metabolites : Include butanoic acid and ceramide derivatives.

Biological Activity of this compound

This compound is a structural derivative of fingolimod that may exhibit distinct biological activities. Research into its pharmacological profile is limited but suggests several potential mechanisms:

  • S1PR Modulation : Similar to fingolimod, it may interact with S1PRs, influencing lymphocyte trafficking and immune modulation.
  • Histone Deacetylase Inhibition : Like fingolimod, it may inhibit histone deacetylases, impacting gene expression related to inflammation .
  • Impact on Quorum Sensing : Preliminary studies indicate that derivatives of fingolimod may interfere with bacterial quorum sensing, potentially offering antibacterial properties against pathogens like Staphylococcus aureus .

Pharmacological Effects

Research has shown that fingolimod and its derivatives can have various effects on cellular processes:

  • Immunomodulation : Reduces circulating lymphocytes and alters immune responses.
  • Antibacterial Activity : Some derivatives show promise in inhibiting biofilm formation in bacteria .
  • Cardiovascular Effects : Initial activation of GIRK channels leads to transient bradycardia upon administration .

Case Studies and Clinical Findings

A retrospective study evaluated the safety and effectiveness of fingolimod in patients with relapsing-remitting MS. The findings highlighted the following:

ParameterResult
Mean Age37.7 ± 10.10 years
Duration of MS5.4 ± 4.52 years
Duration of Fingolimod Exposure135.8 patient-years
Common Adverse EventsBradycardia (21.7%), upper respiratory infections (11.6%)
Annualized Relapse Rate (ARR)0.3 ± 0.74
Patients Relapse-Free66.7%

The study concluded that fingolimod had a manageable safety profile and maintained/improved effectiveness in treating MS patients over an average exposure period of two years .

特性

CAS番号

162361-47-9

分子式

C20H35NO2

分子量

321.51

外観

Off-white to Pale Yellow Solid

純度

> 95%

数量

Milligrams-Grams

同義語

2-​(methylamino)​-​2-​[2-​(4-​octylphenyl)​ethyl]​-1,​3-​Propanediol; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。